2-Isocyanatoethyl methacrylate

Overview

Description

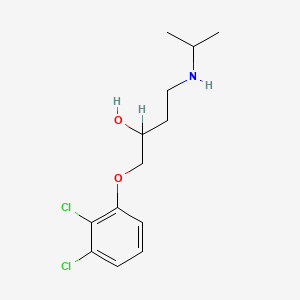

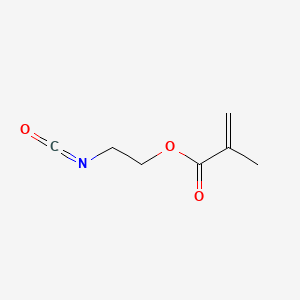

2-Isocyanatoethyl methacrylate (IEM) is a difunctional monomer with an aliphatic isocyanate functionality and a vinyl polymerizable double bond . It has a molecular weight of 155.15 . It is also known as 2-(Methacryloyloxy)ethyl isocyanate .

Synthesis Analysis

IEM can be synthesized by reacting poly(vinyl alcohol) (PVA) and isocyanatoethyl methacrylate (2-ICEMA) . Another method involves the addition of 2-isocyanatoethyl methacrylate, which improves the thermal behavior of the synthesized material .

Molecular Structure Analysis

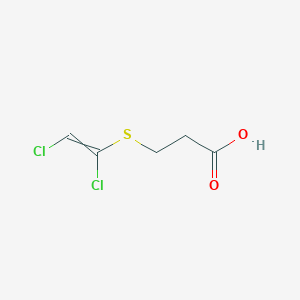

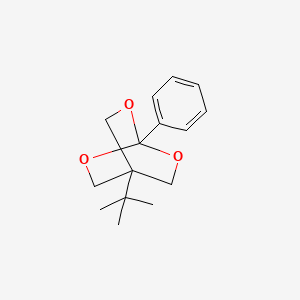

The linear formula of 2-Isocyanatoethyl methacrylate is H2C=C(CH3)CO2CH2CH2NCO .

Chemical Reactions Analysis

The isocyanate group in IEM reacts with active hydrogen compounds at rates of reaction similar to other commercial aliphatic isocyanates . The methacrylate functionality allows copolymerization with other common vinyl monomers at reaction rates similar to methyl methacrylate .

Physical And Chemical Properties Analysis

IEM is a liquid at 20°C . It has a refractive index of 1.45 and a density of 1.10 g/mL at 25°C . It has a boiling point of 211°C and a melting point of -45°C .

Scientific Research Applications

Biomedical Engineering: Regenerative Medicine and Tissue Engineering

2-Isocyanatoethyl methacrylate: is utilized in the synthesis of photo-cross-linkable silk fibroin, which is a promising material for regenerative medicine and tissue engineering . The introduction of methacrylate groups into silk fibroin allows for photo-cross-linking, enabling the use of this biopolymer as a bioink in 3D printing applications. This is particularly useful for creating scaffolds that support cell growth and tissue formation.

UV-Curable Coatings

In the field of materials science, IEM serves as a reactive monomer in the creation of poly(methyl urethane) acrylate oligomers . These oligomers are then used in UV-curable coatings, which have applications ranging from protective finishes on wood and plastic to high-performance coatings in the automotive industry.

Adhesives and Inks

The polymerization of IEM leads to polymers with urethane and acrylate groups, which are essential components in the formulation of adhesives and inks . These materials are valued for their strong adhesion properties and durability, making them suitable for industrial and commercial use.

Drug Delivery Systems

IEM: can be incorporated into hydrogel networks that are used as drug delivery systems . The ability to fine-tune the degradation rate and porosity of these hydrogels allows for controlled release of therapeutic agents, which is crucial for targeted drug delivery.

Biofabrication

The chemical functionalization of biopolymers with IEM enhances their processability, making them suitable for biofabrication applications . This includes the development of complex tissue models and organ-on-a-chip systems, which are essential tools in drug testing and disease modeling.

Dental Materials

IEM: is used in the synthesis of dental resins and composites . These materials benefit from the enhanced mechanical properties and wear resistance imparted by the incorporation of IEM , leading to more durable dental restorations.

Contact Lenses

The hydrophilic nature of polymers derived from IEM makes them ideal for use in contact lens materials . These polymers provide the necessary oxygen permeability and comfort required for extended wear.

Biocompatible Coatings

Medical devices often require biocompatible coatings to interact safely with biological tissuesIEM -based polymers can be engineered to create such coatings, which reduce the risk of adverse reactions and improve the longevity of the devices .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-isocyanatoethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-6(2)7(10)11-4-3-8-5-9/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQRWNWVPQDTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Record name | METHACRYLOYLOXYETHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88007-27-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-isocyanatoethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88007-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6051986 | |

| Record name | 2-Isocyanatoethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methacryloyloxyethyl isocyanate is a liquid. (EPA, 1998), Colorless liquid with a peppery odor; [CHEMINFO] | |

| Record name | METHACRYLOYLOXYETHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methacryloyloxyethyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1687 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

30674-80-7 | |

| Record name | METHACRYLOYLOXYETHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Isocyanatoethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30674-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacryloyloxyethyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030674807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-isocyanatoethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isocyanatoethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isocyanatoethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOCYANATOETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/828DBI7X91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHACRYLOYLOXYETHYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Isocyanatoethyl methacrylate?

A1: The molecular formula of 2-Isocyanatoethyl methacrylate is C7H9NO3, and its molecular weight is 155.15 g/mol.

Q2: What are the key spectroscopic characteristics of IEM?

A2: IEM can be identified by its characteristic peaks in infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. IR spectroscopy reveals the presence of NCO, ester, and C=C groups. [] 1H and 13C NMR analyses provide detailed structural information about the molecule. []

Q3: How reactive is the isocyanate group in IEM?

A3: The isocyanate group in IEM is highly reactive towards nucleophiles like alcohols, amines, and thiols. This reactivity makes it a valuable building block for synthesizing various polymers and materials. [, ] For instance, it readily reacts with hydroxyl groups on cellulose nanocrystals to introduce acryloyl functionality. []

Q4: How is IEM employed in the synthesis of polymers?

A4: IEM serves as a crucial monomer in synthesizing various polymers, including poly(methyl urethane) acrylate oligomers for UV-curable coatings. [] It can be copolymerized with other methacrylates, acrylates, and vinyl monomers to tailor the properties of the resulting polymers. [, , , , ]

Q5: Can IEM be used to create crosslinked polymers?

A5: Yes, the presence of both the isocyanate and methacrylate functionalities in IEM makes it ideal for creating crosslinked polymers. The isocyanate group can react with hydroxyl groups to form urethane linkages, while the methacrylate group participates in free radical polymerization. [, , , , ]

Q6: What role does IEM play in dental adhesives?

A6: IEM significantly enhances the bonding strength of dental adhesives to dentin and other tissues. [, , , ] It forms strong bonds with the tooth structure, improving the durability and performance of dental restorations.

Q7: What are the advantages of using IEM in UV-curable coatings?

A7: IEM-based UV-curable coatings offer several benefits like fast curing times, high resistance to weathering, ozone, aging, frictional wear, and heat. [] These coatings find applications in various fields due to their excellent durability and protective properties.

Q8: How does IEM contribute to the properties of hydrogel materials?

A8: IEM can be incorporated into hydrogels, enhancing their mechanical properties and enabling photo-crosslinking. [, , ] For instance, IEM-functionalized sericin hydrogels exhibit desirable characteristics for cell encapsulation and delivery in regenerative medicine. []

Q9: Can IEM be used to create shape-memory polymers?

A9: Yes, IEM plays a crucial role in developing shape-memory polymer networks. For instance, star-shaped poly[(L-lactide)-co-glycolide] precursors functionalized with IEM exhibit excellent dual-shape properties and tunable switching temperatures. []

Q10: How does the choice of comonomer affect the properties of IEM-containing polymers?

A10: The properties of IEM-containing polymers are significantly influenced by the choice of comonomers. For example, incorporating hydrophilic comonomers like HEMA can increase hydrophilicity, while hydrophobic comonomers like butyl acrylate enhance hydrophobicity. [, , , ]

Q11: What is the significance of solubility parameters in designing IEM-based adhesives?

A12: Solubility parameter differences between IEM-based adhesives and the target substrate (e.g., etched dentin) are crucial for predicting adhesion strength. A smaller difference usually indicates better wetting and stronger adhesion. []

Q12: Does IEM exhibit any catalytic properties?

A13: While not typically used as a catalyst, IEM's reaction with certain compounds can lead to unexpected products. For instance, its reaction with bis(ethyl-3-oxo-butanolato-O1, O3)-bis(2-propanolato)titanium leads to the formation of IEM trimer, with the titanium complex acting as a catalyst. []

Q13: Are there any unique polymerization reactions involving IEM?

A14: Yes, IEM has been shown to undergo unexpected alternating radical copolymerization with chlorotrifluoroethylene, even though IEM itself does not readily homopolymerize under radical conditions. [] This unique copolymerization behavior opens up possibilities for synthesizing new fluorinated polymers.

Q14: What analytical techniques are commonly employed to characterize IEM-containing polymers?

A14: Various techniques are used to characterize IEM-containing polymers. These include:

- Spectroscopy: FTIR and NMR spectroscopy are essential for confirming the structure and composition of the polymers. [, , , , , , ]

- Thermal Analysis: Techniques like DSC and TGA are used to assess thermal properties, including glass transition temperature, melting point, and thermal stability. [, , , , ]

- Microscopy: SEM and TEM are used to visualize the morphology and microstructure of the polymers. [, , , ]

- Mechanical Testing: Tensile testing, compression testing, and rheological measurements are used to assess the mechanical properties of the polymers. [, ]

Q15: How can the degree of functionalization of IEM-modified materials be determined?

A15: The degree of functionalization, crucial for understanding material properties, can be estimated using techniques like:

- Elemental Analysis: This method helps determine the nitrogen content, which can be correlated to the amount of IEM incorporated. [, ]

- X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique provides information about the elemental composition and chemical states of the modified material. []

- Solid-State 13C NMR Spectroscopy: This technique can identify different carbon environments, providing insights into the chemical structure and degree of modification. []

Q16: What are the critical considerations for quality control during the synthesis and application of IEM-containing materials?

A16: Ensuring the quality and consistency of IEM-containing materials requires careful control over several factors:

Q17: What are some examples of cross-disciplinary research involving IEM?

A17: IEM's versatile nature makes it relevant to various scientific disciplines. Some examples of cross-disciplinary research include:

- Biomaterials: IEM is used in developing biocompatible hydrogels for cell encapsulation and delivery in regenerative medicine, highlighting its potential in biomedical applications. [, ]

- Materials Science: IEM's use in UV-curable coatings and shape-memory polymers demonstrates its relevance to materials science, where its unique properties contribute to developing advanced materials. [, ]

- Polymer Chemistry: IEM's diverse polymerization behavior, including its involvement in controlled radical polymerization and unexpected alternating copolymerization, makes it a valuable tool for polymer chemists. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.